molecular formula C16H13NO B14596987 4-(3-Oxo-3-phenylpropyl)benzonitrile CAS No. 59824-24-7

4-(3-Oxo-3-phenylpropyl)benzonitrile

Cat. No.: B14596987
CAS No.: 59824-24-7
M. Wt: 235.28 g/mol
InChI Key: PAXIQGHHGOACBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Oxo-3-phenylpropyl)benzonitrile is a chemical compound with the CAS number 59824-24-7 and a molecular formula of C16H13NO . It has a molecular weight of 235.28 g/mol . The compound is identified by the InChI code 1S/C16H13NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-9H,10-11H2 and the SMILES notation N#CC1=CC=C(CCC(C2=CC=CC=C2)=O)C=C1 . Its exact mass is 235.09979 g/mol . This benzonitrile derivative is part of a family of compounds investigated for their potential in medicinal chemistry research. Notably, structural analogues, specifically benzenesulfonamide derivatives incorporating the 3-oxo-3-phenylpropyl moiety, have been developed and studied as novel carbonic anhydrase inhibitors (CAIs) . Such inhibitors are significant in pharmaceutical research, with some derivatives demonstrating efficient cell growth inhibitory activity against breast cancer cell lines in research settings . This highlights the value of this chemical scaffold in the development of new biochemical tools and therapeutic agents. 4-(3-Oxo-3-phenylpropyl)benzonitrile is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

CAS No.

59824-24-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-(3-oxo-3-phenylpropyl)benzonitrile

InChI

InChI=1S/C16H13NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-9H,10-11H2

InChI Key

PAXIQGHHGOACBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-3-phenylpropyl)benzonitrile typically involves the reaction of benzonitrile with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(3-Oxo-3-phenylpropyl)benzonitrile often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-3-phenylpropyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Oxo-3-phenylpropyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-phenylpropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-(3-Oxo-3-phenylpropyl)benzonitrile and its analogs:

Compound Name CAS Molecular Formula MW (g/mol) Substituents/Modifications Position of Substituents Key Structural Features
4-(3-Oxo-3-phenylpropyl)benzonitrile 62044-22-8 C₁₆H₁₃NO 235.28 Phenyl, oxo Para (benzonitrile) Phenylketone, linear propyl chain
4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile 62584-73-0 C₁₇H₁₅NO₂ 265.31 4-Methoxyphenyl, oxo Para (benzonitrile) Electron-donating methoxy group
3-(3-Oxopropyl)benzonitrile 111376-39-7 C₁₀H₉NO 159.18 Oxopropyl Meta (benzonitrile) Positional isomer, shorter chain
4-(3-(3-Methoxyphenyl)-3-oxo-propenyl)benzonitrile N/A C₁₇H₁₃NO₂ 263.29 3-Methoxyphenyl, propenyl, oxo Para (benzonitrile) Conjugated double bond, methoxy substituent

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. This contrasts with the unsubstituted phenyl group in the target compound, where the ketone may exhibit higher electrophilicity, favoring nucleophilic addition reactions .
  • Positional Isomerism :
    The meta-substituted 3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7) demonstrates altered dipole moments and molecular symmetry compared to the para-substituted target compound. Such differences can significantly impact crystallization behavior and solubility in polar solvents .

Spectroscopic and Computational Insights

  • 4-(3-(3-Methoxyphenyl)-3-oxo-propenyl)-benzonitrile () was analyzed using FT-IR, NMR, UV-Vis, and computational methods (ELF, LOL, Fukui). The conjugated propenyl group introduces extended π-electron delocalization, leading to distinct UV-Vis absorption profiles compared to the saturated propyl chain in the target compound. Computational studies suggest higher electrophilicity at the ketone group in the conjugated system, which may enhance reactivity in cyclization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.